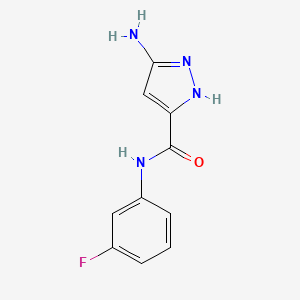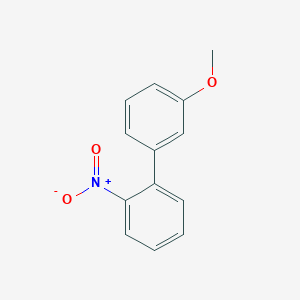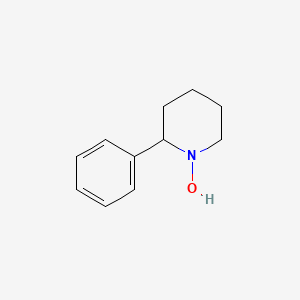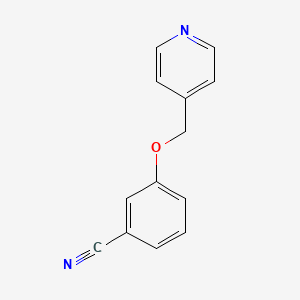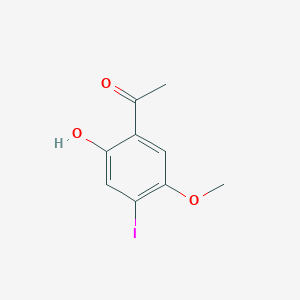
1-(2-Hydroxy-4-iodo-5-methoxyphenyl)ethan-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(2-Hydroxy-4-iodo-5-methoxyphenyl)ethan-1-one is an organic compound with the molecular formula C9H9IO3 This compound is characterized by the presence of a hydroxy group, an iodine atom, and a methoxy group attached to a phenyl ring, along with an ethanone moiety
Vorbereitungsmethoden
The synthesis of 1-(2-Hydroxy-4-iodo-5-methoxyphenyl)ethan-1-one typically involves the following steps:
Starting Materials: The synthesis begins with 2-hydroxy-4-iodo-5-methoxybenzaldehyde.
Reaction Conditions: The aldehyde undergoes a nucleophilic addition reaction with an appropriate nucleophile, such as an organometallic reagent (e.g., Grignard reagent) to form the corresponding alcohol.
Oxidation: The intermediate alcohol is then oxidized to yield the desired ethanone compound. Common oxidizing agents include PCC (Pyridinium chlorochromate) or DMP (Dess-Martin periodinane).
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity of the final product.
Analyse Chemischer Reaktionen
1-(2-Hydroxy-4-iodo-5-methoxyphenyl)ethan-1-one undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or carboxylic acid.
Reduction: The ethanone moiety can be reduced to an alcohol using reducing agents like NaBH4 (Sodium borohydride) or LiAlH4 (Lithium aluminium hydride).
Substitution: The iodine atom can participate in nucleophilic substitution reactions, where it is replaced by other nucleophiles such as amines or thiols.
Coupling Reactions: The compound can undergo coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.
Common reagents and conditions used in these reactions include oxidizing agents (e.g., PCC, DMP), reducing agents (e.g., NaBH4, LiAlH4), and catalysts (e.g., Pd/C for coupling reactions). Major products formed from these reactions depend on the specific reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
1-(2-Hydroxy-4-iodo-5-methoxyphenyl)ethan-1-one has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, enabling the construction of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases such as cancer and infections.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Wirkmechanismus
The mechanism of action of 1-(2-Hydroxy-4-iodo-5-methoxyphenyl)ethan-1-one involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, modulating their activity.
Pathways: It can influence various biochemical pathways, such as those involved in cell signaling, apoptosis, and oxidative stress.
For example, it may inhibit the activity of certain enzymes, leading to reduced production of reactive oxygen species and decreased inflammation.
Vergleich Mit ähnlichen Verbindungen
1-(2-Hydroxy-4-iodo-5-methoxyphenyl)ethan-1-one can be compared with other similar compounds, such as:
1-(2-Hydroxy-5-methoxyphenyl)ethan-1-one: Lacks the iodine atom, which may result in different reactivity and biological activity.
1-(4-Hydroxy-3-methoxyphenyl)ethan-1-one:
2-Hydroxy-4-methoxyacetophenone: Similar structure but without the iodine atom, used in different synthetic and biological contexts.
The presence of the iodine atom in this compound makes it unique, as it can participate in specific reactions and may exhibit unique biological activities.
Eigenschaften
Molekularformel |
C9H9IO3 |
|---|---|
Molekulargewicht |
292.07 g/mol |
IUPAC-Name |
1-(2-hydroxy-4-iodo-5-methoxyphenyl)ethanone |
InChI |
InChI=1S/C9H9IO3/c1-5(11)6-3-9(13-2)7(10)4-8(6)12/h3-4,12H,1-2H3 |
InChI-Schlüssel |
YTJCFEXCMHPVPE-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)C1=CC(=C(C=C1O)I)OC |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details







Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

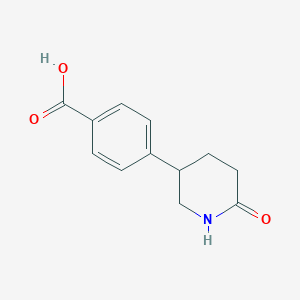


![N,N-Dimethyl-1-[7-(methylsulfonyl)-3,4-dihydro-2H-chromen-2-YL]methanamine](/img/structure/B8432627.png)
![2-Methyl-3-[4-[6-(trifluoromethyl) quinolin-2-yl]piperazin-1-yl]propanoic acid](/img/structure/B8432634.png)
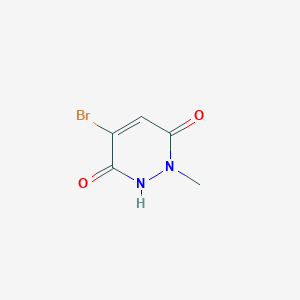
![4-tert-butyl-N-[(4-chlorophenyl)methyl]aniline](/img/structure/B8432650.png)
